Potassium lactate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

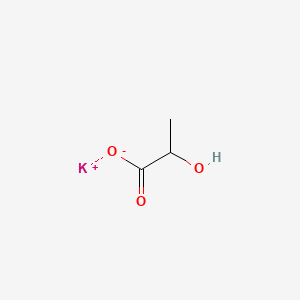

El lactato de potasio es un compuesto químico con la fórmula KC₃H₅O₃. Es la sal de potasio del ácido láctico y aparece como una suspensión líquida transparente, higroscópica y viscosa que normalmente tiene un 60% de sólidos . El lactato de potasio se utiliza ampliamente en la industria alimentaria como conservante y potenciador del sabor, así como en diversas aplicaciones industriales.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El lactato de potasio se produce neutralizando el ácido láctico con hidróxido de potasio. La reacción se puede representar de la siguiente manera:

CH3CH(OH)COOH+KOH→KC3H5O3+H2O

El ácido láctico, que se fermenta a partir de una fuente de azúcar, reacciona con el hidróxido de potasio para formar lactato de potasio y agua {_svg_2}.

Métodos de Producción Industrial: En entornos industriales, el ácido láctico se produce típicamente mediante la fermentación de carbohidratos como la glucosa o la sacarosa. El ácido láctico se purifica luego y se neutraliza con hidróxido de potasio para producir lactato de potasio. La solución resultante se puede concentrar hasta alcanzar un 78% de sólidos .

Análisis De Reacciones Químicas

Tipos de Reacciones: El lactato de potasio principalmente experimenta reacciones ácido-base debido a su naturaleza como sal de un ácido débil y una base fuerte. También puede participar en reacciones de esterificación cuando se hace reaccionar con alcoholes en presencia de un catalizador ácido.

Reactivos y Condiciones Comunes:

Reacciones Ácido-Base: El lactato de potasio puede reaccionar con ácidos fuertes para formar ácido láctico y la sal de potasio correspondiente.

Esterificación: En presencia de un catalizador ácido, el lactato de potasio puede reaccionar con alcoholes para formar ésteres de lactato.

Principales Productos Formados:

Ácido Láctico: Cuando el lactato de potasio reacciona con ácidos fuertes.

Ésteres de Lactato: Cuando el lactato de potasio experimenta esterificación con alcoholes.

Aplicaciones Científicas De Investigación

Food Industry

1.1 Preservation and Shelf Life Extension

Potassium lactate is widely used in the meat industry to enhance the safety and shelf life of processed meat products. It acts as a preservative by inhibiting the growth of harmful bacteria such as Listeria monocytogenes and Campylobacter sp. Studies have shown that the application of this compound in meat products can significantly reduce microbial load and extend shelf life:

- A study demonstrated that a 2% this compound solution combined with lactic acid effectively inhibited Campylobacter sp. on chicken breasts over a 28-day period at refrigeration temperatures .

- Another research indicated that this compound could reduce sodium content in meat products while maintaining antimicrobial efficacy, making it a preferred choice over sodium lactate due to health concerns related to sodium intake .

1.2 Quality Improvement

In addition to its preservative qualities, this compound contributes to the sensory properties of food. For instance, it has been shown to stabilize color in cured meats by reducing metmyoglobin formation, thus enhancing visual appeal . Furthermore, it can improve texture and moisture retention in various food products.

Agricultural Applications

2.1 Crop Protection

This compound has been explored as a potential biopesticide due to its antimicrobial properties. It can be used to control microbial pathogens affecting crops, thereby reducing the reliance on synthetic pesticides. Research indicates that this compound can effectively suppress certain plant pathogens and promote healthier crop yields through its natural fungicidal effects.

Cosmetic Industry

3.1 Skin Care Products

In cosmetics, this compound is valued for its moisturizing properties. It is often included in formulations aimed at enhancing skin hydration and improving skin barrier function. Studies have shown that this compound contributes to maintaining the natural moisturizing factor (NMF) in the stratum corneum, which is essential for skin health . Its ability to restore hydration levels makes it a common ingredient in lotions and creams.

Medical Applications

4.1 Dialysis Solutions

This compound is also utilized in medical settings, particularly in dialysis solutions. It helps regulate serum potassium levels during hemodialysis, providing a balance that is crucial for patient health . The compound’s role in electrolyte management underscores its importance beyond food applications.

Case Studies

Mecanismo De Acción

El lactato de potasio ejerce sus efectos principalmente a través de su función como fuente de iones lactato e iones potasio. Los iones lactato se metabolizan a dióxido de carbono y agua, lo que requiere el consumo de cationes de hidrógeno, produciendo así un efecto de alcalinización metabólica . Los iones potasio juegan un papel crucial en el mantenimiento de la función celular, la transmisión nerviosa y la contracción muscular.

Compuestos Similares:

Lactato de Sodio: Sal de sodio del ácido láctico, utilizada de manera similar en la conservación de alimentos y en aplicaciones médicas.

Lactato de Calcio: Sal de calcio del ácido láctico, utilizada como aditivo alimentario y en suplementos de calcio.

Lactato de Magnesio: Sal de magnesio del ácido láctico, utilizada como suplemento dietético y en tratamientos médicos.

Singularidad del Lactato de Potasio: El lactato de potasio es único en su capacidad de proporcionar tanto iones potasio como lactato, lo que lo hace particularmente valioso en aplicaciones donde se necesitan ambos iones. Su naturaleza higroscópica y su alta solubilidad también lo convierten en un conservante y potenciador del sabor eficaz en la industria alimentaria .

Comparación Con Compuestos Similares

Sodium Lactate: Sodium salt of lactic acid, used similarly in food preservation and medical applications.

Calcium Lactate: Calcium salt of lactic acid, used as a food additive and in calcium supplements.

Magnesium Lactate: Magnesium salt of lactic acid, used as a dietary supplement and in medical treatments.

Uniqueness of Potassium Lactate: this compound is unique in its ability to provide both potassium and lactate ions, making it particularly valuable in applications where both ions are needed. Its hygroscopic nature and high solubility also make it an effective preservative and flavor enhancer in the food industry .

Propiedades

Número CAS |

996-31-6 |

|---|---|

Fórmula molecular |

C3H6KO3 |

Peso molecular |

129.18 g/mol |

Nombre IUPAC |

potassium;2-hydroxypropanoate |

InChI |

InChI=1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6); |

Clave InChI |

BYPIKLIXBPMDBY-UHFFFAOYSA-N |

SMILES |

CC(C(=O)[O-])O.[K+] |

SMILES canónico |

CC(C(=O)O)O.[K] |

Key on ui other cas no. |

996-31-6 |

Descripción física |

Liquid |

Pictogramas |

Acute Toxic; Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Potassium lactate acts as an antimicrobial agent, primarily targeting the growth of bacteria like Listeria monocytogenes [, , , , , , , , ]. This inhibitory effect is attributed to its ability to lower the pH of food products, creating an unfavorable environment for bacterial growth.

A: this compound primarily exerts a listeriostatic effect rather than a listericidal one []. While the exact mechanism is not fully understood, it's believed to disrupt the pH homeostasis of Listeria monocytogenes, interfering with vital cellular processes and inhibiting growth.

A: Yes, research shows that this compound can be used synergistically with other antimicrobials to enhance the safety of ready-to-eat meat products [, , ]. Studies have shown that combinations with sodium diacetate [, , , ], acidified sodium chlorite [], and nisin [] can effectively control Listeria monocytogenes growth.

A: this compound is often incorporated into various meat products, including frankfurters [, , , , ], cooked ham [, ], turkey breast [, ], ground turkey [], and beef frankfurters []. It's also used in other products like chub mackerel [] and Tajik sambusa [].

A: Research indicates that the concentration of nitrite, rather than its source (synthetic or natural), is the primary factor influencing antilisterial activity in RTE meats containing this compound [].

A: The addition of this compound has been shown to extend the shelf-life of various food products. In chub mackerel, for instance, a 2% this compound treatment extended the shelf life up to nine days compared to the control group, which spoiled after six days [].

A: this compound can influence the color of meat products. In buffalo calf meat rolls, increasing levels of this compound led to a decrease in redness (a-value) while lightness (L-value) remained unaffected []. Similarly, in marinated catfish fillets, a combination of potassium acetate and this compound increased redness (a) but decreased lightness (L) and yellowness (b*) [].

ANone: The molecular formula of this compound is C3H5KO3 and its molecular weight is 128.17 g/mol.

A: Yes, attenuated total reflectance infrared spectroscopy has been used to study the interaction of this compound with the stratum corneum, particularly its effect on the OH group of serine residues [].

A: this compound acts as a humectant [, ]. Research on the stratum corneum suggests that it increases the interaction between water molecules and the serine residue of the stratum corneum protein, leading to increased water-holding capacity [].

A: Yes, this compound has been successfully used as a biostimulant in bioremediation efforts to treat groundwater contaminated with chlorinated solvents []. Its role is to stimulate the growth of microorganisms that can degrade these contaminants.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.